9-Chloro-9-phenyl-9H-xanthene

Catalog No.
S3312403
CAS No.
42506-03-6
M.F
C19H13ClO
M. Wt
292.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Chloro-9-phenyl-9H-xanthene

CAS Number

42506-03-6

Product Name

9-Chloro-9-phenyl-9H-xanthene

IUPAC Name

9-chloro-9-phenylxanthene

Molecular Formula

C19H13ClO

Molecular Weight

292.8 g/mol

InChI

InChI=1S/C19H13ClO/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H

InChI Key

HTGMODSTGYKJDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)Cl

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)Cl

Structural Features and Potential Applications

-Chloro-9-phenyl-9H-xanthene belongs to the class of organic compounds known as xanthenes. Xanthenes possess a characteristic tricyclic structure consisting of three fused aromatic rings. Many xanthene derivatives exhibit various interesting properties, including:

  • Fluorescence: Certain xanthenes, like fluorescein, are known for their strong fluorescent properties, making them valuable tools in various biological applications such as cell labeling and bioimaging .
  • Photoconductivity: Some xanthenes exhibit photoconductivity, meaning their electrical conductivity changes upon exposure to light. This property makes them potentially useful in optoelectronic devices .

Given the structural similarity of 9-Chloro-9-phenyl-9H-xanthene to these well-studied xanthene derivatives, it is possible that it might possess similar properties and hold potential for applications in:

  • Fluorescent labeling: Investigating its fluorescence properties and potential use in bioimaging applications.
  • Photochemical studies: Exploring its photoconductivity and potential applications in optoelectronic devices.

Availability of Information

The limited availability of information on 9-Chloro-9-phenyl-9H-xanthene in scientific research could be due to several factors:

  • It might be a relatively new compound: If it was recently synthesized, research on its properties and potential applications might still be in its early stages.
  • Limited commercial availability: If the compound is not readily available commercially, researchers might have difficulty obtaining it for experimentation.
  • Proprietary information: If the compound is being investigated by a specific company or research group, information about its properties and applications might be considered proprietary and not publicly available.

9-Chloro-9-phenyl-9H-xanthene (CAS Number: 42506-03-6) is a synthetic organic compound belonging to the class of Xanthene derivatives []. Information on its origin or specific scientific significance is currently limited. However, Xanthene derivatives are a well-studied group of compounds with various applications in research, including their use as dyes, fluorescent probes, and potential therapeutic agents.


Molecular Structure Analysis

The structure of 9-chloro-9-phenyl-9H-xanthene consists of a central xanthene ring system (three fused benzene rings with an oxygen atom connecting two of the rings). A chlorine atom and a phenyl group (a six-membered carbon ring with a single attached benzene ring) are attached to the central carbon atom at the 9th position, as indicated by the name []. This structure suggests potential for various functionalities depending on the specific substitutions. For instance, the presence of a chlorine atom might introduce halogenation reactions, while the phenyl group could be a site for further modifications.


Chemical Reactions Analysis

  • Substitution Reactions: The chlorine atom might be susceptible to nucleophilic substitution reactions, where it is replaced by another functional group.
  • Aromatic Electrophilic Substitution: The phenyl ring could undergo electrophilic aromatic substitution reactions, allowing for the attachment of various functional groups onto the ring structure.

XLogP3

5.1

Other CAS

42506-03-6

Wikipedia

9-Chloro-9-phenyl-9H-xanthene

Dates

Modify: 2023-08-19

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